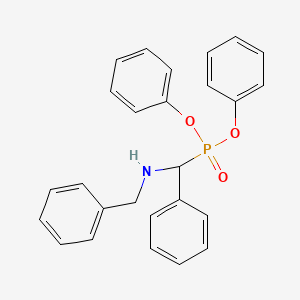
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a phenyl group and a diphenyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester typically involves a multi-step process. One common method includes the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield the corresponding trimethylsilylphosphonic esters. Finally, mild cleavage with methanol-water results in the desired phosphonic acid ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters
Applications De Recherche Scientifique
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester include:
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester
- Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, bis(trimethylsilyl) ester
Uniqueness
What sets phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diphenyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
63000-00-0 |
|---|---|
Formule moléculaire |
C26H24NO3P |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
N-benzyl-1-diphenoxyphosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C26H24NO3P/c28-31(29-24-17-9-3-10-18-24,30-25-19-11-4-12-20-25)26(23-15-7-2-8-16-23)27-21-22-13-5-1-6-14-22/h1-20,26-27H,21H2 |
Clé InChI |
PIMLGEPMMPLVQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















